molecular formula C18H23NO.ClH<br>C18H24ClNO B1677498 Orphenadrine Hydrochloride CAS No. 341-69-5

Orphenadrine Hydrochloride

Cat. No.: B1677498
CAS No.: 341-69-5
M. Wt: 305.8 g/mol
InChI Key: UQZKYYIKWZOKKD-UHFFFAOYSA-N
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Description

Historical Development and Discovery

Orphenadrine hydrochloride originated from antihistamine research in the 1940s. George Rieveschl, a chemist at the University of Cincinnati, and his student Fred Huber synthesized diphenhydramine, a foundational compound for orphenadrine. Parke-Davis further developed orphenadrine as a methylated derivative of diphenhydramine, patenting it in the U.S. in 1951. Initially used to manage Parkinson’s disease symptoms, its anticholinergic and muscle relaxant properties led to broader applications in musculoskeletal pain.

Nomenclature and Classification

Systematic IUPAC Name :
N,N-Dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine hydrochloride.

Common Synonyms :

  • β-Dimethylaminoethyl 2-methylbenzhydryl ether hydrochloride
  • o-Methyldiphenhydramine hydrochloride.

Classification :

  • Pharmacologic : Ethanolamine antihistamine, anticholinergic, NMDA receptor antagonist, and skeletal muscle relaxant.
  • Therapeutic : Centrally acting muscle relaxant and adjunct for pain management.

Chemical Structure and Formulation

Molecular Formula : C₁₈H₂₃NO·HCl.
Molecular Weight : 305.84 g/mol.

Structural Features :

  • Derived from diphenhydramine with a methyl group added to the ortho position of one phenyl ring.
  • Chiral center (racemic mixture in therapeutic formulations).

Key Properties :

Property Value Source
Melting Point 160–164°C
Solubility Freely soluble in water
pKa ~9.5 (amine group)

Stereochemistry :

Enantiomer CAS Registry Number
(R)-Orphenadrine 33425-91-1
(S)-Orphenadrine 33425-89-7

Identification and Registry Information

CAS Registry Number and International Identifiers

Identifier Value Source
CAS Registry Number 341-69-5
UNII UBY910DUXH
EC Number 206-435-4
DrugBank Accession DB01173

Standard InChI and SMILES Representations

InChI :
InChI=1S/C18H23NO.ClH/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;/h4-12,18H,13-14H2,1-3H3;1H.

SMILES :
CN(C)CCOC(C1=CC=CC=C1C)C2=CC=CC=C2.Cl.

Properties

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride
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InChI

InChI=1S/C18H23NO.ClH/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;/h4-12,18H,13-14H2,1-3H3;1H
Source PubChem
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InChI Key

UQZKYYIKWZOKKD-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.Cl
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Molecular Formula

C18H23NO.ClH, C18H24ClNO
Record name ORPHENADRINE HYDROCHLORIDE
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Related CAS

83-98-7 (Parent)
Record name Orphenadrine hydrochloride
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DSSTOX Substance ID

DTXSID5025815
Record name Orphenadrine hydrochloride
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Molecular Weight

305.8 g/mol
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Physical Description

Orphenadrine hydrochloride appears as odorless white or almost white crystalline powder. pH (aqueous solution) about 5.5. Bitter numbing taste. (NTP, 1992)
Record name ORPHENADRINE HYDROCHLORIDE
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Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
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CAS No.

341-69-5
Record name ORPHENADRINE HYDROCHLORIDE
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Record name Orphenadrine hydrochloride
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Record name Orphenadrine hydrochloride
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Melting Point

313 to 315 °F (NTP, 1992)
Record name ORPHENADRINE HYDROCHLORIDE
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Preparation Methods

Asymmetric Halogen-Metal Exchange Method

Sälinger and Brückner (2009) pioneered an enantioselective synthesis of (R)-orphenadrine using ligand-accelerated halogen–metal exchange. The protocol involves kinetic resolution of a prochiral bromoarene substrate (B) via asymmetric Grignard formation. A chiral bisoxazoline ligand enables preferential reaction at the pro-S bromine, yielding the organomagnesium intermediate (D). Subsequent protonolysis generates the key amine (E), which is quaternized with hydrochloric acid to form the hydrochloride salt.

Table 1: Reaction Conditions for Asymmetric Synthesis

Parameter Details
Substrate Prochiral bromoarene (B)
Catalyst Chiral bisoxazoline ligand
Solvent Tetrahydrofuran (THF)
Temperature -78°C (halogen–metal exchange)
Protonolysis Agent H₂O
Enantiomeric Excess (ee) >90% (estimated)

This method’s significance lies in its brevity and enantiocontrol, though industrial scalability is limited by ligand cost and cryogenic conditions.

Alkylation of N,N-Dimethylethanolamine

A patent by CN101440041A outlines a two-step synthesis adaptable to hydrochloride salt formation. N,N-Dimethylethanolamine undergoes alkylation with 2-methyl diphenylmethyl chloride in dichloromethane, yielding orphenadrine free base. Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.

Table 2: Alkylation Method Parameters

Parameter Details
Alkylating Agent 2-Methyl diphenylmethyl chloride
Solvent Dichloromethane
Reaction Time 6–8 hours (reflux)
Acid for Salt Hydrochloric acid (37%)
Yield 85–90%

This route is favored industrially for its operational simplicity and high yield, though it lacks inherent stereoselectivity.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance halogen–metal exchange kinetics, while dichloromethane optimizes alkylation.
  • Temperature Control : Cryogenic conditions (-78°C) suppress side reactions in asymmetric synthesis, whereas reflux (40–50°C) accelerates alkylation.
  • Catalyst Loading : Chiral ligand concentrations ≥10 mol% ensure sufficient enantiomeric induction.

Purification and Crystallization Techniques

Orphenadrine hydrochloride is purified via recrystallization from ethanol-water (3:1 v/v), achieving >99% purity. Filtration through 0.45 µm membranes removes particulate contaminants, while vacuum drying at 50°C prevents hydrate formation.

Analytical Characterization

Validated HPLC methods quantify this compound using C18 columns and UV detection at 220–280 nm. Key specifications include:

Table 3: Analytical Parameters

Parameter Details
Retention Time 11.29 minutes
Linearity Range 8.788–52.725 µg/mL
LOD 0.0046 µg/mL
LOQ 0.01386 µg/mL

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the alkylation route due to lower operational costs and compatibility with continuous flow reactors. Challenges include:

  • Byproduct Management : Residual diphenylmethanol derivatives necessitate silica gel chromatography.
  • Environmental Impact : Dichloromethane substitution with greener solvents (e.g., 2-MeTHF) is under investigation.

Recent Advances and Patents

Recent patents focus on solvent-free alkylation and enzymatic resolution of racemic mixtures. CN101440041A’s citrate synthesis exemplifies adaptable methodologies for hydrochloride preparation via acid exchange.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

Criteria Asymmetric Method Alkylation Method
Yield 75–80% (estimated) 85–90%
Scalability Limited High
Enantioselectivity >90% ee Racemic
Cost High Low

Chemical Reactions Analysis

Types of Reactions: Orphenadrine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of orphenadrine .

Scientific Research Applications

Musculoskeletal Pain Management

Orphenadrine is commonly used as an adjunct therapy for acute musculoskeletal conditions. It is often combined with nonsteroidal anti-inflammatory drugs (NSAIDs) or other analgesics to enhance pain relief. The drug acts by exerting anticholinergic effects, which help alleviate muscle spasms and discomfort.

Clinical Findings:

  • A systematic review indicated that orphenadrine is effective in reducing pain associated with acute low back pain when used alongside physical therapy and rest .
  • In a comparative study, orphenadrine was found to provide significant improvements in pain scores among patients suffering from acute musculoskeletal injuries compared to placebo .

Treatment of Muscle Cramps

Recent studies have investigated the efficacy of orphenadrine in treating muscle cramps, particularly in patients with liver cirrhosis. A pilot study demonstrated its effectiveness in significantly reducing the frequency and duration of muscle cramps.

Case Study:

  • In a randomized controlled trial involving 30 cirrhotic patients, those treated with orphenadrine (100 mg twice daily) exhibited a reduction in muscle cramp frequency from 12.53 to 0.6 cramps per week after one month (p < 0.001). The duration of cramps also decreased from an average of 1 minute to just 0.1 minutes .
Parameter Baseline Post-Treatment p-value
Frequency of Cramps (per week)12.53 ± 6.010.6 ± 0.74<0.001
Duration of Cramps (minutes)10.1<0.001
Pain Score8/100/10<0.001

Parkinson's Disease Management

Orphenadrine has been utilized in managing symptoms associated with Parkinson's disease and drug-induced extrapyramidal symptoms due to its anticholinergic properties.

Mechanism of Action:

  • The drug functions by restoring the balance between cholinergic and dopaminergic neurotransmission in the basal ganglia, which is disrupted in Parkinson's disease . It has been shown to improve rigidity and tremors but may have limited effects on bradykinesia.

Adjunct Therapy for Other Conditions

Orphenadrine is also used as part of combination therapies for various conditions:

  • Postoperative Pain Relief: A study highlighted the use of a fixed combination of orphenadrine and diclofenac for postoperative pain management, showing improved patient satisfaction without significant side effects .
  • Psychiatric Applications: There are emerging reports on orphenadrine-induced psychosis, particularly in older adults, emphasizing the need for careful monitoring during treatment .

Mechanism of Action

Orphenadrine hydrochloride exerts its effects by blocking muscarinic receptors, which inhibits the action of acetylcholine. This leads to muscle relaxation and relief from pain. It also has mild antihistaminic and local anesthetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Orphenadrine hydrochloride shares therapeutic and structural similarities with several compounds but differs in mechanisms, pharmacokinetics, and safety profiles.

Trihexyphenidyl

  • Mechanism: Both are antimuscarinics used in Parkinsonism.
  • Efficacy : In a double-blind trial, orphenadrine and trihexyphenidyl showed comparable efficacy in controlling fluphenazine-induced extrapyramidal symptoms, but orphenadrine required dose titration (150–400 mg/day) .
  • Safety : Trihexyphenidyl has higher rates of sedation and blurred vision, whereas orphenadrine’s NMDA antagonism may reduce cognitive side effects .

Diphenhydramine Hydrochloride

  • Structural Similarity : Both are diphenhydramine congeners, but orphenadrine’s 2-methyl substitution reduces histamine H₁ receptor affinity, minimizing sedation .
  • Pharmacokinetics : Diphenhydramine has a shorter half-life (4–8 hours) and is primarily used for allergies, while orphenadrine’s longer half-life (13.2–20.1 hours) supports once-daily dosing in chronic conditions .

Tizanidine Hydrochloride

  • Mechanism : Tizanidine is an alpha-2 adrenergic agonist, whereas orphenadrine acts via antimuscarinic and NMDA pathways .
  • Clinical Use : Both treat muscle spasms, but tizanidine is preferred in spasticity due to its central α₂-mediated action, while orphenadrine is used in Parkinsonism .
  • Analytical Methods : Spectrophotometric assays differentiate their ion-pair complexes with eosin Y, reflecting distinct chemical properties .

Amantadine Hydrochloride

  • Mechanism : Amantadine enhances dopamine release and NMDA antagonism, whereas orphenadrine lacks dopaminergic activity .
  • Efficacy : In a trial, both reduced extrapyramidal symptoms, but amantadine showed superior mood stabilization, likely due to dopamine modulation .

Nefopam Hydrochloride

  • Therapeutic Use : Nefopam treats acute pain, while orphenadrine targets chronic neuromuscular conditions .

Data Table: Comparative Profiles of Orphenadrine and Analogues

Compound Classification Mechanism of Action Half-Life (h) Key Indications Notable Side Effects
Orphenadrine HCl Antimuscarinic, NMDA antagonist mAChR blockade, NMDA antagonism 13.2–20.1 Parkinsonism, muscle spasm Dry mouth, dizziness
Trihexyphenidyl Antimuscarinic mAChR blockade 6–10* Parkinson’s disease Sedation, blurred vision
Diphenhydramine HCl Antihistamine, anticholinergic H₁ and mAChR blockade 4–8 Allergies, insomnia Drowsiness, urinary retention
Tizanidine HCl Alpha-2 agonist Central α₂ adrenergic agonism 2.5 Muscle spasticity Hypotension, fatigue
Amantadine HCl Dopaminergic, NMDA antagonist Dopamine release, NMDA antagonism 10–14 Parkinson’s, influenza A Livedo reticularis, edema

Research Findings and Analytical Methods

  • Pharmacokinetics : Orphenadrine accumulates 2–3 fold after repeated dosing, necessitating careful titration .
  • Analytical Techniques: Ion-pair spectrophotometry (eosin Y) and carbon nanotube-based electrodes enable precise quantification in formulations .
  • Structural Insights : X-ray crystallography reveals orphenadrine’s helical conformation, distinct from diphenhydramine’s "open-book" structure, influencing receptor interactions .

Biological Activity

Orphenadrine hydrochloride is a muscle relaxant with significant biological activity, particularly in the treatment of muscle pain and motor control disorders such as Parkinson's disease. This article delves into its pharmacodynamics, mechanisms of action, clinical efficacy, and side effects, supported by recent studies and data.

Orphenadrine functions primarily as a muscarinic antagonist , exerting its effects through several mechanisms:

  • Anticholinergic Activity : It acts as a nonselective antagonist of muscarinic acetylcholine receptors, which contributes to its muscle relaxant properties. It is approximately 58% as potent as atropine in this regard .
  • NMDA Receptor Antagonism : Orphenadrine also inhibits N-methyl-D-aspartate (NMDA) receptors, which may play a role in its analgesic effects .
  • Histamine H1 Receptor Antagonism : The compound exhibits antihistaminic properties that may contribute to its overall efficacy in pain relief .

Pharmacokinetics

  • Bioavailability : Approximately 90% when administered orally.
  • Protein Binding : High protein binding at about 95%.
  • Metabolism : Primarily metabolized in the liver via demethylation to active metabolites.
  • Half-life : Ranges from 13 to 20 hours, allowing for sustained activity post-administration .

Clinical Efficacy

Orphenadrine has been studied for various clinical applications, particularly in managing muscle cramps and pain associated with musculoskeletal conditions. A notable pilot study assessed its effectiveness in cirrhotic patients suffering from muscle cramps:

Case Study: Efficacy in Cirrhotic Patients

  • Study Design : A randomized controlled trial involving 30 patients with liver cirrhosis experiencing frequent muscle cramps.
  • Intervention : Patients received either orphenadrine (100 mg twice daily) or calcium carbonate (500 mg twice daily) for one month.
ParameterBaseline (Orphenadrine)Post-Treatment (Orphenadrine)Baseline (Calcium Carbonate)Post-Treatment (Calcium Carbonate)
Frequency of Cramps (per week)12.53 ± 6.010.6 ± 0.7411.07 ± 5.588.33 ± 4.67
Duration of Cramps (minutes)10.1--
Pain Score (0-10)807.86.6
  • Results : The orphenadrine group showed a significant reduction in the frequency and duration of muscle cramps, along with a marked improvement in pain scores compared to baseline measurements (all p<0.001p<0.001) .

Side Effects

While generally well-tolerated, orphenadrine can cause side effects due to its anticholinergic properties:

  • Common side effects include:
    • Dry mouth
    • Drowsiness
    • Nausea
  • Notably, no serious adverse events were reported during the study period, indicating a favorable safety profile for the majority of patients .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling orphenadrine hydrochloride in laboratory settings?

  • Methodological Guidance :

  • Use PPE including impermeable gloves (e.g., nitrile) with tested penetration resistance, and avoid skin/eye contact .
  • Store in locked, dry conditions away from consumables. In case of ingestion, seek immediate medical help without inducing vomiting .
  • Data Table :
PropertyValueReference
Melting Point156–157°C
Acute Toxicity (Oral)LD50: Category 3 (H301)
StorageLocked, room temperature

Q. How does this compound function as an NMDA receptor antagonist?

  • Methodological Guidance :

  • In vitro assays (e.g., radioligand binding) can quantify its non-competitive antagonism (Ki = 6.0 ± 0.7 μM) .
  • Use electrophysiological models (e.g., patch-clamp) to assess blockade of NMDA-induced currents in neuronal cultures .

Q. What analytical methods ensure compound purity and identity in pharmacological studies?

  • Methodological Guidance :

  • Follow pharmacopeial standards (e.g., BP2015, EP8) for HPLC-UV or LC-MS characterization .
  • For novel derivatives, provide NMR, mass spectrometry, and elemental analysis data .

Advanced Research Questions

Q. How can researchers design experiments to distinguish orphenadrine’s NMDA antagonism from its mAChR/histaminergic effects?

  • Methodological Guidance :

  • Use selective receptor antagonists (e.g., AF-DX 116 for mAChR M2) in parallel assays to isolate NMDA-specific effects .
  • Compare dose-response curves in models lacking specific receptors (e.g., CRISPR-edited cell lines) .

Q. How to reconcile contradictory data on orphenadrine’s multi-receptor activity in neuropharmacological studies?

  • Methodological Guidance :

  • Conduct binding affinity assays (e.g., Ki for H1, mAChR, NMDA receptors) under standardized conditions .
  • Use computational modeling to predict receptor occupancy at therapeutic concentrations .

Q. What in vivo models are optimal for studying orphenadrine’s neuroprotective vs. neurotoxic effects?

  • Methodological Guidance :

  • Rodent models of NMDA-induced excitotoxicity (e.g., kainic acid lesions) with behavioral and histological endpoints .
  • Monitor biomarkers (e.g., GFAP for astrogliosis) and adjust dosing to avoid confounding muscle relaxant effects .

Q. How to investigate synergistic interactions between orphenadrine and adjuvant compounds (e.g., caffeine)?

  • Methodological Guidance :

  • Use isobolographic analysis to quantify additive/synergistic effects in pain or Parkinson’s models .
  • Control for pharmacokinetic interactions via plasma concentration monitoring .

Q. What methodologies validate orphenadrine’s efficacy in human-derived neuronal cultures?

  • Methodological Guidance :

  • Differentiate iPSCs into glutamatergic neurons and assess NMDA receptor currents pre/post treatment .
  • Include ethical approvals for human cell sourcing and validate results across ≥3 donor lines .

Key Considerations for Data Reporting

  • Reproducibility : Document glove material, storage conditions, and solvent choices to minimize variability .
  • Ethical Compliance : Disclose IRB approvals and participant selection criteria for human tissue studies .
  • Conflict Resolution : Use meta-analysis frameworks to address contradictory receptor affinity data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Orphenadrine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Orphenadrine Hydrochloride

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